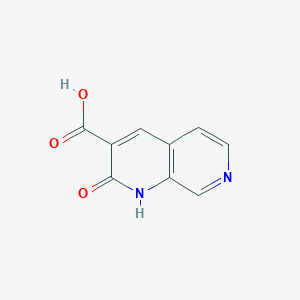

2-Oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylic acid

Description

Properties

IUPAC Name |

2-oxo-1H-1,7-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-8-6(9(13)14)3-5-1-2-10-4-7(5)11-8/h1-4H,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEZRDIBFZNMRRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C=C(C(=O)N2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Catalyzed Condensation with Malonate Esters

A prevalent method involves the cyclocondensation of 2-aminopyridine-3-carbaldehyde with diethyl malonate in the presence of piperidine. This one-pot reaction proceeds at 120°C for 20 hours, yielding ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate with 97% efficiency. For the 1,7-naphthyridine isomer, analogous starting materials—such as 3-aminopyridine-4-carbaldehyde—may be employed, though positional selectivity depends on steric and electronic factors. The reaction mechanism involves Knoevenagel condensation followed by cyclodehydration, facilitated by piperidine’s dual role as a base and catalyst.

Acid-Catalyzed Cyclization

Alternative routes utilize sulfuric acid and ferrous sulfate to catalyze the cyclocondensation of 3-aminopyridines with α,β-unsaturated aldehydes or ketones. For example, refluxing 3-amino-4-methylpyridine with crotonaldehyde in sulfuric acid generates 7-methyl-1,7-naphthyridine intermediates, which are subsequently oxidized to the carboxylic acid. This method, adapted from CN101555248B, achieves moderate yields (55–67%) but requires stringent pH control during workup.

Alkylation and Hydrolysis of Ester Precursors

Synthesis of Ethyl 2-Oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylate

Alkylation of 4-hydroxy-1,7-naphthyridine-3-carboxylate esters with alkyl halides (e.g., ethyl iodide) in ethanol/water under reflux forms 1-alkylated intermediates. For instance, treating 4-hydroxy-7-methyl-1,7-naphthyridine-3-carboxylic acid with ethyl iodide and potassium hydroxide yields the ethyl ester, which is hydrolyzed to the carboxylic acid using 10% NaOH. This two-step process, detailed in US3590036A, highlights the importance of alkali metal hydroxides in facilitating both alkylation and saponification.

Direct Hydrolysis of Esters

Ethyl 2-oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylate undergoes hydrolysis in aqueous NaOH/ethanol (1:1 v/v) at reflux for 2 hours, producing the carboxylic acid in >90% yield. Acidification to pH 4 with HCl precipitates the product, which is purified via recrystallization from ethanol. This method, validated for 1,8-naphthyridine analogues, is directly applicable to the 1,7 isomer with minimal modification.

Rearrangement of Diaminonaphthyridines

Heating 1,3-diamino-2,7-naphthyridines with primary amines (e.g., benzylamine) at 160°C induces rearrangement to 1-amino-3-oxo-2,7-naphthyridines. For example, 1,3-diamino-2,7-naphthyridine treated with cyclohexylamine forms 1-cyclohexylamino-3-oxo-2,7-naphthyridine, which is oxidized to the carboxylic acid using KMnO₄ in acidic media. While yields are moderate (55–67%), this route offers access to polysubstituted derivatives.

Multi-Step Synthesis via Nitro Reduction

Nitro Group Reduction and Cyclization

A patent-pending method (WO2012151640A1) describes the synthesis of 1,7-naphthyridines from nitro-substituted precursors. For example, 6-nitro-1,7-naphthyridine-3-carboxylate is reduced with Fe/HCl to the 6-amino derivative, which undergoes cyclocondensation with 2-indanone under reductive amination conditions. Hydrolysis of the ester group with NaOH affords the carboxylic acid. This approach, though laborious, ensures high regioselectivity.

Comparative Analysis of Synthetic Routes

Optimization Strategies and Challenges

Solvent and Catalysis

Piperidine and sulfuric acid are critical for cyclocondensation, but alternatives like morpholine or p-toluenesulfonic acid may improve yields for sensitive substrates. Polar aprotic solvents (e.g., DMF) enhance solubility in alkylation reactions, reducing reaction times.

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the naphthyridine core.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.

Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogenated derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Antibacterial and Anticancer Properties

Research has indicated that derivatives of 2-oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylic acid exhibit significant antibacterial and anticancer activities. For instance, studies have shown that certain derivatives can inhibit bacterial growth and reduce tumor cell proliferation. The mechanism of action often involves interference with nucleic acid synthesis or enzyme inhibition.

2. Gastric Antisecretory Activity

A notable study demonstrated that specific derivatives of this compound exhibited potent gastric antisecretory properties in animal models. For example, compounds derived from 2-oxo-1,8-naphthyridine-3-carboxylic acid were found to lower total acid output more effectively than cimetidine in rats, indicating potential for treating gastric disorders .

3. Drug Development

The structural versatility of this compound allows for the synthesis of various derivatives that can be tailored for specific therapeutic targets. This adaptability makes it a promising candidate for novel drug formulations aimed at various diseases.

Agricultural Applications

1. Agricultural Chemicals

The compound is being explored for its potential use in agricultural chemicals due to its biological activity. Its derivatives may serve as effective pesticides or herbicides, contributing to sustainable agricultural practices by targeting specific pests or diseases without harming beneficial organisms.

Case Studies and Research Findings

Several studies have documented the efficacy of derivatives of this compound:

Study on Gastric Antisecretory Properties

In a controlled study involving pyloric-ligated rats, two derivatives demonstrated superior potency compared to traditional treatments like cimetidine. These findings suggest a promising avenue for developing new medications for gastric hypersecretion disorders .

Antibacterial Activity Assessment

Another study evaluated the antibacterial properties of various derivatives against common pathogens. Results indicated substantial inhibition rates comparable to established antibiotics, suggesting potential for therapeutic applications in treating infections .

Mechanism of Action

The mechanism of action of 2-Oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylic acid involves its interaction with molecular targets such as bacterial DNA gyrase. This interaction inhibits the enzyme’s activity, leading to the disruption of DNA replication and transcription processes, ultimately resulting in bacterial cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of naphthyridine derivatives significantly impacts their physical properties, reactivity, and applications. Below is a detailed comparison of 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid with related compounds:

Table 1: Structural and Physical Comparison of Selected Naphthyridine Derivatives

Key Comparisons

Positional Isomerism (1,5 vs. 1,8 vs. 1,6-Naphthyridines) :

- The 1,8-naphthyridine scaffold in the target compound distinguishes it from 1,5- and 1,6-naphthyridines (e.g., ). The nitrogen atom positions influence electron distribution, solubility, and biological interactions. For example, 1,5-naphthyridines (e.g., compound 67 in ) are often explored as kinase inhibitors due to their planar structure, while 1,8-naphthyridines may exhibit stronger hydrogen-bonding capacity due to the proximity of nitrogen atoms .

Functional Group Variations :

- Carboxylic Acid vs. Ester/Amide Derivatives : The carboxylic acid group in the target compound enhances polarity and acidity compared to its ester (CAS 5174-90-3) or amide (e.g., compound 67) analogs. This difference impacts solubility and bioavailability; esters and amides are typically more lipophilic, favoring membrane permeability in drug design .

- Chloro and Methyl Substituents : Halogenated derivatives like 4-chloro-1,8-naphthyridin-2(1H)-one (CAS 59514-93-1) or 2-chloro-6-methyl-1,5-naphthyridine (CAS 764717-61-5) exhibit altered reactivity, enabling cross-coupling reactions for further functionalization .

Synthetic Applications: The target compound serves as a precursor for esters and amides (e.g., ). In contrast, 1,5-naphthyridine carboxamides are synthesized via methodologies adapted from quinoline chemistry, highlighting divergent synthetic pathways .

Physicochemical Properties :

- The high melting point (360°C ) of the target compound contrasts with the lower thermal stability of ester derivatives, which are typically liquids or low-melting solids. This property is critical in industrial applications requiring thermal resistance .

Biological Activity

2-Oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylic acid (CAS No. 1456507-52-0) is a heterocyclic compound belonging to the naphthyridine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The molecular formula is with a molecular weight of 190.16 g/mol. Its structure includes a carboxylic acid functional group and a keto group, contributing to its reactivity and biological potential.

The biological activity of this compound primarily stems from its ability to interact with various biological targets. Notably, derivatives of naphthyridine have been shown to inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication, suggesting potential antibacterial properties . Additionally, studies indicate that certain derivatives exhibit significant anticancer activity by inducing oxidative stress in cancer cells, leading to increased DNA damage and apoptosis .

Antimicrobial Properties

Research has demonstrated that compounds derived from naphthyridines, including this compound, possess potent antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains by inhibiting DNA replication mechanisms .

Anticancer Activity

The anticancer potential of this compound has been explored through several studies. For example:

- In vitro assays have shown that certain naphthyridine derivatives exhibit cytotoxic effects against cancer cell lines such as hepatocellular carcinoma (Bel-7402) and ovarian carcinoma (A270), with IC₅₀ values indicating significant potency .

- A specific derivative was found to enhance reactive oxygen species (ROS) generation in non-small-cell lung cancer (NSCLC) models, leading to apoptosis in a dose-dependent manner .

Case Studies and Research Findings

Several studies highlight the biological efficacy of this compound and its derivatives:

Synthesis and Derivatives

The synthesis of this compound typically involves multicomponent reactions utilizing starting materials like 2-aminonicotinaldehyde and Meldrum’s acid. The ability to modify this compound through various chemical reactions allows for the creation of derivatives with enhanced biological properties.

Q & A

Q. How can this compound be leveraged in materials science?

- Methodological Answer : Its planar aromatic structure facilitates π-π stacking in organic semiconductors. Synthetic protocols for fluorinated derivatives (e.g., 2-(trifluoromethyl)-analogues) enhance thermal stability (Td > 300°C), making them suitable for OLEDs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.